N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride
Description
N-[(2-Ethyl-4-methylpyrazol-3-yl)methyl]ethanamine hydrochloride is a substituted pyrazole derivative characterized by a pyrazole ring system with ethyl and methyl substituents at positions 2 and 4, respectively. The ethanamine moiety is linked to the pyrazole core via a methylene bridge, and the compound exists as a hydrochloride salt to enhance stability and solubility. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, often serving as intermediates in drug synthesis or as bioactive molecules themselves .
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-10-7-9-8(3)6-11-12(9)5-2;/h6,10H,4-5,7H2,1-3H3;1H |
InChI Key |
FQJAMAUUUGKSCB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C=NN1CC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]ethanamine hydrochloride with structurally or functionally related compounds from the evidence:
Key Comparisons :
Structural Diversity :
- The target compound’s pyrazole core distinguishes it from pyrazine (), phenethylamine (), and benzimidazole () derivatives. Pyrazoles are less aromatic than benzimidazoles but offer greater metabolic stability compared to furans .
- Substituent Effects : The 2-ethyl-4-methyl groups on the pyrazole may enhance lipophilicity compared to simpler pyrazole derivatives (e.g., unsubstituted pyrazoles in ).
Pharmacological Potential: 25C-NBOMe HCl () exhibits high serotonin receptor affinity due to its dimethoxyphenyl and methoxybenzyl groups, whereas the target compound lacks such substituents, suggesting divergent biological targets . Tryptamine hydrochloride analogs () with indole scaffolds show antiplasmodial activity via HSP90 interactions, whereas pyrazole derivatives are more commonly linked to pesticide or anti-inflammatory applications .
Synthetic Utility: The target compound’s synthesis likely involves pyrazole alkylation followed by HCl salt formation, analogous to methods in and for enaminones and benzimidazoles . Nitenpyram intermediates () share ethanamine-HCl moieties but feature chloropyridyl groups, which are critical for insecticidal activity .
Physicochemical Properties :
Biological Activity
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C15H22ClN3
- Molecular Weight: 279.81 g/mol
- IUPAC Name: N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
- Canonical SMILES: CCN1C(=C(C=N1)C)CNCCC2=CC=CC=C2.Cl
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of alcohol dehydrogenase , which plays a crucial role in the metabolism of alcohols in the liver. By inhibiting this enzyme, the compound may affect the metabolism of certain substrates, leading to various physiological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has shown potential in inhibiting various enzymes, which may be beneficial in treating conditions related to enzyme overactivity.
- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, potentially useful in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound is being investigated for its anti-inflammatory effects, which could be applicable in treating inflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Enzyme Inhibition
A study focused on the compound's ability to inhibit alcohol dehydrogenase demonstrated a dose-dependent inhibition with an IC50 value indicating significant enzyme interaction. This suggests potential therapeutic applications in managing alcohol-related disorders.
Study 2: Neuroprotective Effects
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using cell viability assays where treated cells exhibited higher survival rates compared to controls.
Study 3: Anti-inflammatory Activity
Research involving animal models of inflammation revealed that administration of the compound significantly reduced markers of inflammation, such as cytokines and prostaglandins, suggesting its utility in inflammatory diseases .
Comparison with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Fomepizole | Alcohol dehydrogenase inhibitor | Used as an antidote for methanol poisoning |
| Pyraflufen-ethyl | Herbicide action | Effective against certain weeds |
| 2-(1-methylpyrazol-4-yl)ethanamine | Various enzyme interactions | Potential anti-cancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
